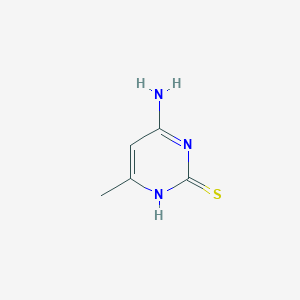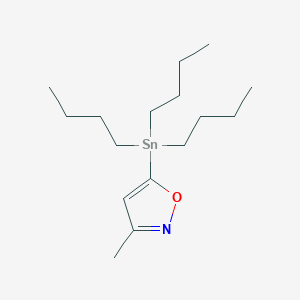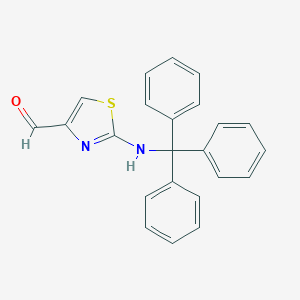
2-(Tritylamino)thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tritylamino)thiazole-4-carbaldehyde, also known as TTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(Tritylamino)thiazole-4-carbaldehyde is not well understood, but it is believed to act as an inhibitor of protein tyrosine phosphatases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and diabetes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(Tritylamino)thiazole-4-carbaldehyde have been studied in vitro and in vivo. In vitro studies have shown that 2-(Tritylamino)thiazole-4-carbaldehyde can inhibit the activity of protein tyrosine phosphatases, leading to changes in cellular signaling pathways. In vivo studies have shown that 2-(Tritylamino)thiazole-4-carbaldehyde can reduce blood glucose levels in diabetic mice, suggesting its potential as a therapeutic agent for diabetes.
Advantages And Limitations For Lab Experiments
2-(Tritylamino)thiazole-4-carbaldehyde has several advantages for lab experiments, including its ease of synthesis and its potential as a building block for the synthesis of other compounds. However, one limitation of 2-(Tritylamino)thiazole-4-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(Tritylamino)thiazole-4-carbaldehyde. One area of interest is the development of 2-(Tritylamino)thiazole-4-carbaldehyde derivatives with improved solubility and bioactivity. Another area of interest is the investigation of 2-(Tritylamino)thiazole-4-carbaldehyde's potential as a therapeutic agent for diseases such as cancer and diabetes. Additionally, 2-(Tritylamino)thiazole-4-carbaldehyde's potential as a precursor for the synthesis of metal-organic frameworks could be further explored.
Scientific Research Applications
2-(Tritylamino)thiazole-4-carbaldehyde has been studied for its potential applications in various fields of research, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-(Tritylamino)thiazole-4-carbaldehyde has been used as a building block for the synthesis of other compounds, such as 2-(tritylamino)thiazole-4-carboxylic acid methyl ester. In medicinal chemistry, 2-(Tritylamino)thiazole-4-carbaldehyde has been investigated for its potential as a drug candidate, particularly as an inhibitor of protein tyrosine phosphatases. In materials science, 2-(Tritylamino)thiazole-4-carbaldehyde has been used as a precursor for the synthesis of metal-organic frameworks.
properties
CAS RN |
126533-39-9 |
|---|---|
Product Name |
2-(Tritylamino)thiazole-4-carbaldehyde |
Molecular Formula |
C23H18N2OS |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(tritylamino)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C23H18N2OS/c26-16-21-17-27-22(24-21)25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,24,25) |
InChI Key |
WFPRLGPTHSVAQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O |
synonyms |
2-(tritylaMino)thiazole-4-carbaldehyde |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

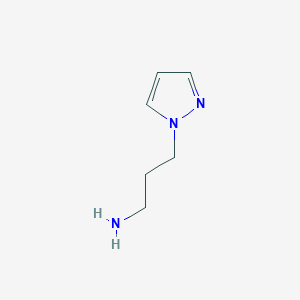
![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)
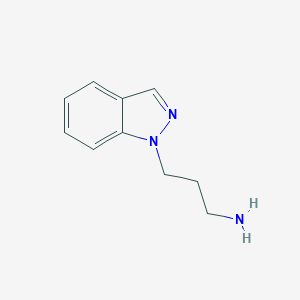
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)
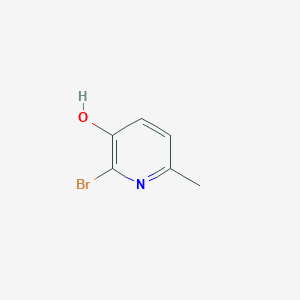
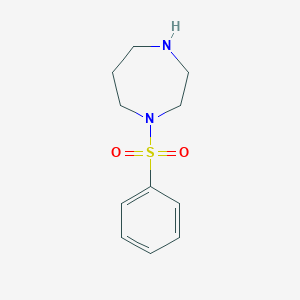
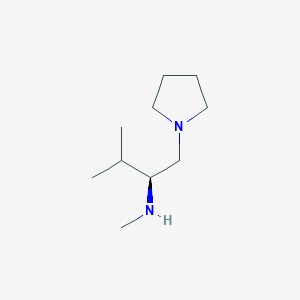
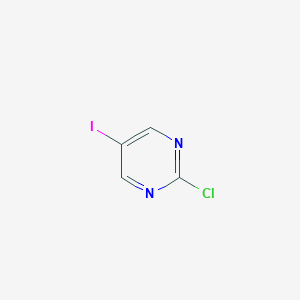
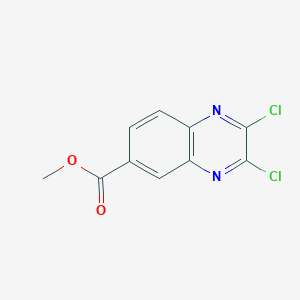
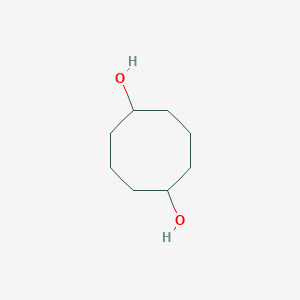
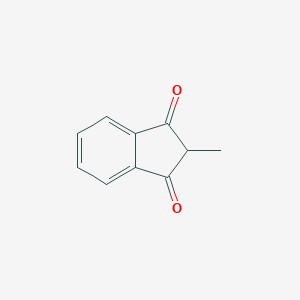
![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
